N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-1-naphthamide
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Overview
Description
N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-NAPHTHAMIDE is a complex organic compound characterized by its unique structure, which includes a dibenzo[b,e][1,4]dioxepin moiety and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-NAPHTHAMIDE typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis and copper catalysis can be scaled up for industrial applications, providing an efficient and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-NAPHTHAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
11H-Dibenzo[b,e][1,4]dioxepin-11-one: Shares the dibenzo[b,e][1,4]dioxepin core structure but differs in functional groups.
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide: Similar structure with a methoxybenzamide group instead of a naphthamide group.
Uniqueness
N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-NAPHTHAMIDE is unique due to its specific combination of the dibenzo[b,e][1,4]dioxepin and naphthamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H17NO3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17NO3/c26-24(20-9-5-7-16-6-1-2-8-19(16)20)25-18-12-13-21-17(14-18)15-27-22-10-3-4-11-23(22)28-21/h1-14H,15H2,(H,25,26) |
InChI Key |
DQXJRWOCLXPAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OC5=CC=CC=C5O1 |
Origin of Product |
United States |
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